(5,5-Dimethylmorpholin-2-yl)methanol
Overview
Description
(5,5-Dimethylmorpholin-2-yl)methanol is a chemical compound with the molecular formula C7H15NO2 It is a derivative of morpholine, a heterocyclic amine, and features a hydroxymethyl group attached to the second carbon of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethylmorpholin-2-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of the diol, followed by nucleophilic substitution with morpholine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: (5,5-Dimethylmorpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of (5,5-Dimethylmorpholin-2-yl)methanal or (5,5-Dimethylmorpholin-2-yl)methanoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
(5,5-Dimethylmorpholin-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (5,5-Dimethylmorpholin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Morpholine: A parent compound with a similar structure but lacking the hydroxymethyl group.
2,6-Dimethylmorpholine: A derivative with methyl groups at the 2 and 6 positions of the morpholine ring.
4-Hydroxymethylmorpholine: A compound with a hydroxymethyl group at the 4 position instead of the 2 position.
Uniqueness: (5,5-Dimethylmorpholin-2-yl)methanol is unique due to the presence of the hydroxymethyl group at the 2 position, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(5,5-dimethylmorpholin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)5-10-6(4-9)3-8-7/h6,8-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKIABMIHKSYGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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